
Methyl 2,2-dimethylhex-4-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2-dimethylhex-4-ynoate is an organic compound with the molecular formula C9H14O2. It is a methyl ester derivative of 2,2-dimethylhex-4-ynoic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2,2-dimethylhex-4-ynoate can be synthesized through several methods. One common approach involves the esterification of 2,2-dimethylhex-4-ynoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of 2,2-dimethylhex-4-yn-1-ol with methanol and a dehydrating agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2,2-dimethylhex-4-ynoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and other derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2,2-dimethylhex-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2,2-dimethylhex-4-ynoate involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile due to the presence of the ester group, which can be attacked by nucleophiles. The alkyne moiety also allows it to participate in cycloaddition reactions, forming cyclic compounds .
Vergleich Mit ähnlichen Verbindungen
- Methyl but-2-ynoate
- Methyl 2,2-dimethylhex-5-enoate
- Methyl 2,2-dimethylhexanoate
Comparison: Methyl 2,2-dimethylhex-4-ynoate is unique due to the presence of both an ester group and an alkyne moiety. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Its structural features also make it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
methyl 2,2-dimethylhex-4-ynoate |
InChI |
InChI=1S/C9H14O2/c1-5-6-7-9(2,3)8(10)11-4/h7H2,1-4H3 |
InChI-Schlüssel |
OGBXJDCWTXQWJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCC(C)(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



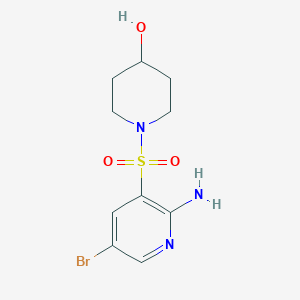


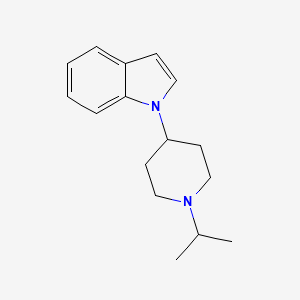
![4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13984938.png)
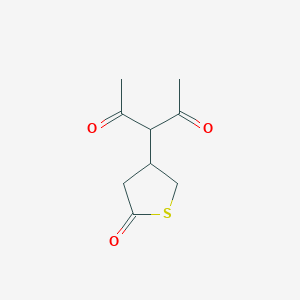
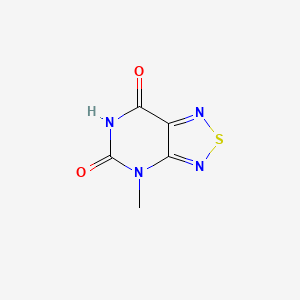
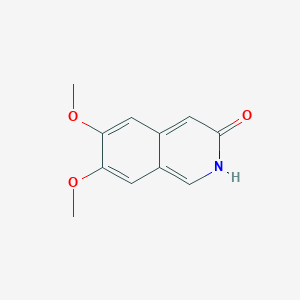
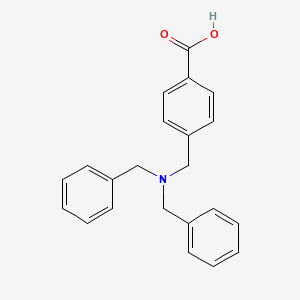

![4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B13984962.png)
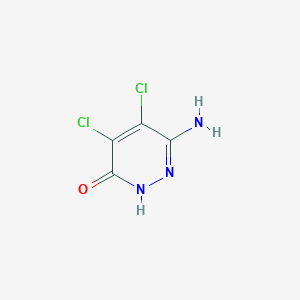
![Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate](/img/structure/B13984978.png)
